molecular formula C15H9BrCl2O B7785853 (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

(2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B7785853
M. Wt: 356.0 g/mol
InChI Key: UYULJYQCIXAZIN-XBXARRHUSA-N
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Description

(2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

4-bromoacetophenone+2,4-dichlorobenzaldehydeNaOH/EtOHThis compound\text{4-bromoacetophenone} + \text{2,4-dichlorobenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{this compound} 4-bromoacetophenone+2,4-dichlorobenzaldehydeNaOH/EtOH​this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the halogenated phenyl rings under basic conditions.

Major Products

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Saturated ketones or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen substituents can enhance its interaction with biological targets, leading to improved efficacy.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a lead compound in drug discovery. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
  • (2E)-1-(4-fluorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
  • (2E)-1-(4-bromophenyl)-3-(2,4-difluorophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is unique due to the presence of both bromine and chlorine substituents. These halogens can significantly influence the compound’s reactivity, biological activity, and physicochemical properties. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYULJYQCIXAZIN-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918496-04-5
Record name (2E)-1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918496-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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